benzyl N-(4-bromo-3-chlorophenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-bromo-3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEYSHCMCAWSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Benzyl N 4 Bromo 3 Chlorophenyl Carbamate
Established Synthetic Protocols for Carbamate (B1207046) Formation Relevant to the Compound
The creation of the carbamate functional group is a cornerstone of modern organic synthesis. Several reliable methods have been developed, each with its own set of advantages and limitations. For the synthesis of benzyl (B1604629) N-(4-bromo-3-chlorophenyl)carbamate, the following approaches are most pertinent.
Phosgene-Derived Approaches and Their Academic Alternatives
Historically, phosgene (B1210022) (COCl₂) was a primary reagent for synthesizing carbamates. The reaction of phosgene with an alcohol, such as benzyl alcohol, generates a chloroformate, in this case, benzyl chloroformate. wikipedia.org This intermediate then reacts with an amine, like 4-bromo-3-chloroaniline (B1265746), to yield the desired carbamate.
However, due to the extreme toxicity of phosgene gas, its use is highly restricted and undesirable in many laboratory and industrial settings. wikipedia.orggoogle.com This has led to the development of safer, academic alternatives. Triphosgene, a solid and therefore safer to handle crystalline compound, serves as a common substitute for phosgene. nih.gov It can be used to generate the necessary chloroformate or isocyanate in situ for subsequent reaction with the amine or alcohol.
Another phosgene-free approach involves the use of carbon dioxide as a C1 source. google.com While conceptually attractive due to its low cost and environmental friendliness, these methods often require specific catalysts and conditions to achieve high efficiency. ionike.comacs.org
Utilization of Carbonates and Chloroformates in Carbamate Synthesis
A widely employed and safer method for carbamate synthesis involves the use of chloroformates. Benzyl chloroformate (also known as Cbz-Cl or Z-Cl) is a commercially available and commonly used reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amines. wikipedia.orgcommonorganicchemistry.com The reaction of benzyl chloroformate with 4-bromo-3-chloroaniline in the presence of a base to neutralize the generated hydrochloric acid would be a direct route to benzyl N-(4-bromo-3-chlorophenyl)carbamate. wikipedia.orgorgsyn.org
Alternatively, carbonates such as dibenzyl carbonate can be used. kiku.dk Another common reagent is di-tert-butyl dicarbonate (B1257347) (Boc anhydride), which is widely used to form Boc-carbamates. wikipedia.orgchemicalbook.com While not directly applicable for benzyl carbamate formation, the principles of using a carbonate to acylate an amine are well-established. researchgate.net The reaction of an amine with a carbonate generally requires a catalyst and can be slower than using a more reactive chloroformate. rsc.orgresearchgate.netresearchgate.net
The table below summarizes the key reagents used in these approaches.
| Reagent Class | Specific Example | Key Features |
| Phosgene Equivalent | Triphosgene | Solid, safer alternative to phosgene gas. nih.gov |
| Chloroformate | Benzyl Chloroformate (Cbz-Cl) | Widely used for Cbz protection of amines. wikipedia.orgcommonorganicchemistry.com |
| Carbonate | Di-tert-butyl Dicarbonate (Boc Anhydride) | Commonly used for Boc protection, illustrates the principle of amine acylation with carbonates. wikipedia.orgchemicalbook.com |
| Carbonate | Dimethyl Carbonate | Can be used in non-phosgene routes to carbamates. rsc.orgresearchgate.net |
Applications of Isocyanates in Benzyl Carbamate Formation
The reaction between an isocyanate and an alcohol is a fundamental and highly efficient method for forming carbamates. nih.govrsc.org In the context of synthesizing this compound, the required isocyanate would be 4-bromo-3-chlorophenyl isocyanate. The synthesis of this isocyanate can be achieved through various methods, often starting from the corresponding amine, 4-bromo-3-chloroaniline.
Once the isocyanate is obtained, its reaction with benzyl alcohol, often in the presence of a catalyst, would yield the target carbamate. mdpi.com The high reactivity of isocyanates generally leads to high yields and clean reactions. nih.gov However, isocyanates themselves can be toxic and moisture-sensitive, requiring careful handling. Non-phosgene routes to isocyanates are actively being researched to improve the safety and environmental profile of their synthesis. ionike.comacs.orggoogle.comresearchgate.net
Strategies for Incorporating Halogenated Aryl Moieties
The synthesis of this compound requires the presence of a 4-bromo-3-chlorophenyl group. This can be achieved either by starting with a pre-halogenated aniline (B41778) derivative or by introducing the halogens at a later stage of the synthesis.
Electrophilic Aromatic Substitution Approaches on Precursors
One strategy involves the electrophilic halogenation of a suitable aniline or aniline derivative precursor. wikipedia.org For example, one could start with 3-chloroaniline (B41212) and perform an electrophilic bromination. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.comyoutube.com Therefore, bromination of 3-chloroaniline would likely yield a mixture of products, including the desired 4-bromo-3-chloroaniline.
Alternatively, starting with 4-bromoaniline, an electrophilic chlorination could be performed. rsc.org Again, the directing effects of the amino and bromo groups would need to be considered to achieve the desired regioselectivity. The regioselectivity of electrophilic aromatic bromination can often be controlled by the choice of brominating agent and reaction conditions. lookchem.comnih.gov
The table below outlines possible electrophilic halogenation strategies.
| Starting Material | Halogenation Reaction | Potential Product |
| 3-Chloroaniline | Electrophilic Bromination | 4-Bromo-3-chloroaniline lookchem.com |
| 4-Bromoaniline | Electrophilic Chlorination | 4-Bromo-3-chloroaniline rsc.org |
| p-Chloronitrobenzene | Bromination | 3-Bromo-4-chloronitrobenzene (followed by reduction) chemicalbook.com |
It is also possible to introduce the halogens onto the aromatic ring of a precursor carbamate, such as benzyl N-phenylcarbamate. However, the directing effects of the carbamate group would need to be carefully considered.
Cross-Coupling Reactions for Aryl-Nitrogen Bond Formation in Carbamates
Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org In this context, one could envision a reaction between benzyl carbamate and 1-bromo-4-chloro-2-iodobenzene (B582995) or a related polyhalogenated benzene. However, the direct amination of an aryl halide with a primary carbamate can be challenging.
A more established approach is the Ullmann condensation, which uses a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or amide. wikipedia.orgnih.gov This reaction has been successfully applied to the N-arylation of carbamates. researchgate.netrsc.orgnih.gov For the synthesis of this compound, this would involve reacting benzyl carbamate with a dihalogenated benzene, such as 1,4-dibromo-2-chlorobenzene (B1299774) or 1-bromo-2,4-dichlorobenzene, in the presence of a copper catalyst. The regioselectivity of the coupling would be a critical factor in this approach.
The table below summarizes the key cross-coupling reactions applicable to this synthesis.
| Reaction Name | Catalyst | Coupling Partners |
| Buchwald-Hartwig Amination | Palladium-based wikipedia.orgorganic-chemistry.org | Aryl halide and Amine/Carbamate |
| Ullmann Condensation | Copper-based wikipedia.orgnih.gov | Aryl halide and Amine/Carbamate researchgate.netrsc.org |
Amino-Dehalogenation and Related Functionalization Routes
While direct amino-dehalogenation is not the primary route for the synthesis of this compound, related functionalization strategies involving the precursor 4-bromo-3-chloroaniline are central. The reactivity of the aromatic ring is influenced by the presence of both bromine and chlorine atoms.
In the context of synthesizing analogues or more complex derivatives, the bromine atom on the phenyl ring of this compound offers a handle for further functionalization through cross-coupling reactions. For instance, after the formation of the carbamate, the bromo-substituent could potentially undergo Suzuki, Heck, or Sonogashira coupling reactions, catalyzed by transition metals like palladium. This allows for the introduction of various aryl, vinyl, or alkynyl groups, leading to a diverse library of compounds. The success of such post-carbamation functionalization would depend on the stability of the carbamate group under the reaction conditions.
Another relevant transformation is the potential for nucleophilic aromatic substitution (SNA_r) on related precursors where a more labile leaving group, such as fluorine, is present. While the chloro and bromo substituents in the target compound are generally less susceptible to SNA_r, understanding these pathways is crucial for designing syntheses of structurally related analogues.
Novel and Green Synthetic Methodologies Applicable to the Compound
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for carbamate synthesis, moving away from hazardous reagents like phosgene.
A significant green approach to synthesizing this compound involves the direct reaction of 4-bromo-3-chloroaniline with a suitable benzylating agent that also provides the carbonyl moiety. A common and effective method is the reaction with benzyl chloroformate. google.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A more contemporary transition-metal-free approach involves the use of dialkyl carbonates, such as dibenzyl carbonate, reacting with 4-bromo-3-chloroaniline. researchgate.net This method is considered greener as it avoids the use of halogenated reagents. The reaction can be promoted by a base or a catalyst and often proceeds with good selectivity. researchgate.net
Another metal-free strategy involves the generation of an isocyanate intermediate from the corresponding arylamine. organic-chemistry.org For the synthesis of the target compound, 4-bromo-3-chloroaniline could be treated with a reagent that facilitates the formation of 4-bromo-3-chlorophenyl isocyanate. This intermediate can then be trapped with benzyl alcohol to yield this compound. organic-chemistry.org
Table 1: Comparison of Transition Metal-Free Carbamate Synthesis Methods
| Method | Reagents | Advantages | Potential Challenges |
| Amine + Benzyl Chloroformate | 4-bromo-3-chloroaniline, Benzyl chloroformate, Base | Well-established, generally high yields | Use of hazardous chloroformate, stoichiometric waste |
| Amine + Dibenzyl Carbonate | 4-bromo-3-chloroaniline, Dibenzyl carbonate, Catalyst/Base | Halogen-free, greener alternative | May require higher temperatures or specific catalysts |
| In situ Isocyanate Formation | 4-bromo-3-chloroaniline, Isocyanate-forming reagent, Benzyl alcohol | Avoids isolation of toxic isocyanates | Requires careful control of reaction conditions |
The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for chemical synthesis is a major goal in green chemistry. nih.gov For the synthesis of this compound, this can be achieved through a three-component coupling reaction involving 4-bromo-3-chloroaniline, CO₂, and a benzyl halide (e.g., benzyl bromide or benzyl chloride). google.comorganic-chemistry.org
This reaction typically proceeds in the presence of a suitable base, such as cesium carbonate, and may be facilitated by an additive like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org The proposed mechanism involves the initial reaction of the amine with CO₂ to form a carbamate salt, which is then alkylated by the benzyl halide to furnish the final product. nih.gov This method offers a safer and more environmentally friendly alternative to traditional methods that use phosgene or its derivatives. nih.gov Recent developments have explored continuous flow processes for CO₂-based carbamate synthesis, which can reduce reaction times and improve efficiency. nih.gov
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the generation of analogues of this compound, one-pot procedures are highly valuable. For instance, a one-pot synthesis could involve the in-situ generation of a carbamoyl (B1232498) chloride from an amine and subsequent reaction with a phenol (B47542) to form O-aryl carbamates. organic-chemistry.org While the target compound is an N-aryl carbamate, similar principles can be applied.
A versatile one-pot approach for synthesizing substituted guanidines from carbamoyl isothiocyanates has been reported, which utilizes a carbamate protecting group. organic-chemistry.org This highlights the utility of the carbamate functionality in multi-step, one-pot sequences for creating complex molecules.
For the synthesis of diverse aniline precursors, which can then be converted to carbamate analogues, efficient one-pot methods have been developed. For example, a base-promoted cascade reaction can yield polysubstituted anilines from simple starting materials. nih.gov
Precursor Synthesis and Derivatization Strategies for Structural Analogues
The primary precursor for the synthesis of this compound is 4-bromo-3-chloroaniline. This substituted aniline is commercially available. nih.gov However, understanding its synthesis provides insight into creating a wider range of analogues. Substituted anilines are generally synthesized through the reduction of the corresponding nitroarenes. Therefore, 1-bromo-2-chloro-4-nitrobenzene (B1328927) would be the logical precursor to 4-bromo-3-chloroaniline. The selective nitration of 1-bromo-2-chlorobenzene (B145985) would be a key step in this sequence.
Derivatization strategies for creating structural analogues of this compound can be approached in several ways:
Modification of the Aniline Ring: By starting with different substituted anilines, a wide array of analogues can be synthesized using the carbamate formation methods described previously. The electronic and steric properties of the substituents on the aniline ring can be varied to probe structure-activity relationships in medicinal chemistry or materials science applications.
Variation of the Carbamate's O-Alkyl/Aryl Group: Instead of benzyl alcohol or a benzyl halide, other alcohols or alkyl/aryl halides can be used. This allows for the introduction of different ester functionalities to the carbamate nitrogen, producing a library of N-(4-bromo-3-chlorophenyl)carbamates with diverse properties.
Post-synthetic Modification: As mentioned in section 2.2.3, the bromine atom on the phenyl ring serves as a versatile functional handle for cross-coupling reactions. This allows for the late-stage introduction of complexity and diversity from a common intermediate, this compound.
Table 2: Key Precursors and Reagents
| Compound Name | Role in Synthesis |
| 4-bromo-3-chloroaniline | Key precursor amine |
| Benzyl chloroformate | Reagent for carbamate formation |
| Dibenzyl carbonate | Green reagent for carbamate formation |
| Benzyl bromide | Reagent for CO₂-based synthesis |
| Carbon dioxide | C1 source for green synthesis |
| 1-bromo-2-chloro-4-nitrobenzene | Precursor to 4-bromo-3-chloroaniline |
Q & A
Q. What are the standard synthetic protocols for preparing benzyl N-(4-bromo-3-chlorophenyl)carbamate?
A common approach involves coupling 4-bromo-3-chloroaniline with benzyl chloroformate under basic conditions. For example, tert-butyl analogs of similar carbamates are synthesized via reductive amination followed by Boc protection and coupling with activated carbonyl intermediates . Another method employs HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent in DMF with DIEA (N,N-diisopropylethylamine) to facilitate amide bond formation, followed by purification via column chromatography (e.g., dichloromethane/methanol gradients) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
- X-ray crystallography (using programs like SHELXL or ORTEP-III ) for absolute stereochemical assignment and crystal packing analysis.
- HPLC-MS for assessing purity and detecting trace byproducts.
For example, tert-butyl carbamate derivatives have been structurally validated via single-crystal X-ray diffraction, revealing dihedral angles between aromatic rings and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this carbamate?
Optimization strategies include:
- Temperature control : Maintaining 0–5°C during coupling steps to minimize side reactions.
- Catalyst screening : Testing Pd-based catalysts for Suzuki-Miyaura cross-coupling if halogenated intermediates are involved .
- Solvent selection : Using polar aprotic solvents (e.g., THF or DMF) to enhance solubility of intermediates. Evidence from tert-butyl carbamate syntheses shows that Boc protection in THF/water mixtures achieves >95% yield .
Q. How should researchers resolve discrepancies between computational modeling and experimental spectral data?
- Validation via complementary techniques : If NMR data conflicts with DFT-predicted shifts, use X-ray crystallography to confirm molecular geometry .
- Parameter refinement : Adjust force fields in software like Gaussian or ORCA to better match observed hydrogen-bonding patterns or torsional angles. SHELX programs allow manual refinement of displacement parameters to reconcile crystallographic data with molecular dynamics simulations .
Q. What methodologies are used to evaluate the bioactivity of this compound in medicinal chemistry?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays. Structural analogs, such as 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, have been tested for receptor binding affinity via SPR (surface plasmon resonance) .
- Docking studies : Utilize AutoDock Vina or Schrödinger Suite to predict interactions with active sites, guided by crystallographic data from related carbamates .
Q. What are the challenges in analyzing crystal packing and intermolecular interactions for this compound?
- Twinned crystals : Use PLATON or TWINLAW to detect and model twinning, particularly if unit cell parameters suggest pseudo-symmetry .
- Hydrogen-bond networks : Analyze Hirshfeld surfaces via CrystalExplorer to quantify interactions like N–H⋯O and C–H⋯π, which stabilize layered structures in carbamates .
Methodological Considerations
Q. How can researchers mitigate decomposition during purification?
Q. What strategies improve reproducibility in scaled-up syntheses?
- Flow chemistry : Continuous flow reactors reduce batch variability for coupling reactions.
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .
Data Interpretation Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
